molecular formula C2H4N4O2S2 B1684419 5-Amino-1,3,4-thiadiazole-2-sulfonamide CAS No. 14949-00-9

5-Amino-1,3,4-thiadiazole-2-sulfonamide

Cat. No.: B1684419
CAS No.: 14949-00-9
M. Wt: 180.21 g/mol
InChI Key: VGMVBPQOACUDRU-UHFFFAOYSA-N
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Description

5-Amino-1,3,4-thiadiazole-2-sulfonamide is a heterocyclic sulfonamide derivative widely studied for its role as a carbonic anhydrase (CA) inhibitor. It is synthesized via desacetylation of acetazolamide (a clinically used CA inhibitor) using concentrated hydrochloric acid, followed by neutralization with sodium bicarbonate . The compound’s core structure comprises a thiadiazole ring fused with a sulfonamide group, enabling strong interactions with CA active sites. Its primary pharmacological action involves inhibiting CA isoforms, particularly human CA II (HCA II), which is implicated in glaucoma, epilepsy, and tumorigenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-5343 involves the reaction of acetazolamide with appropriate reagents to yield 5-amino-1,3,4-thiadiazole-2-sulfonamide . The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of CL-5343 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

CL-5343 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different sulfonamide derivatives.

    Reduction: Reduction reactions can modify the sulfonamide group, leading to different functional groups.

    Substitution: The amino group in CL-5343 can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH.

Major Products

The major products formed from these reactions include various sulfonamide derivatives, which have different biological activities and applications.

Scientific Research Applications

CL-5343 has a wide range of applications in scientific research, including:

Mechanism of Action

CL-5343 exerts its effects by inhibiting the activity of human carbonic anhydrase B (HCA-B) . The compound binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition affects various physiological processes, including pH regulation and ion transport.

Comparison with Similar Compounds

Structural Modifications and Inhibitory Potency

Table 1: Inhibition Constants (Ki) of 5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivatives Against CA Isoforms

Compound Structural Modification CA Isoform Ki (nM) Reference
Parent compound None HCA II 190–220
Bile acid derivatives Bile acid tail conjugation HCA II 66–190
Acridine derivatives Acridine sulfonamide/carboxamide HCA I 34–102
HCA II 28–89
PEGylated derivatives PEG linker (length-dependent) HCA II 50–120*
Pyrazole amide derivatives Pyrazole carboxylic acid linkage HCA II 45–75

*PEG linker length inversely correlates with inhibition potency due to steric hindrance .

  • Bile Acid Derivatives : Conjugation with bile acid tails (e.g., compounds 11 and 18) enhances membrane permeability and selectivity for tumor-associated CA isoforms. These derivatives exhibit Ki values as low as 66 nM for HCA II, outperforming the parent compound (190–220 nM) .
  • PEGylated Derivatives : Longer PEG chains reduce potency (Ki: 50–120 nM) compared to shorter chains, highlighting the trade-off between solubility and target engagement .

Binding Affinity and Mechanism

X-ray crystallographic studies reveal that this compound binds to the HCA II active site via its sulfonamide group coordinating with the catalytic zinc ion, while the thiadiazole ring stabilizes hydrophobic interactions . In contrast, acetazolamide (parent drug) lacks the amino group at position 5, resulting in weaker hydrogen bonding with Thr199 and Glu106 residues, explaining its lower potency (Ki: ~250 nM vs. 190 nM for the thiadiazole derivative) .

In Vivo Efficacy

In Sprague-Dawley rats, bile acid derivatives (compounds 11 and 18) reduced intraocular pressure by 35–40% at 10 mg/kg, significantly outperforming the parent compound (20% reduction) . PEGylated derivatives demonstrated prolonged plasma half-life (>8 hours) but required higher doses for efficacy due to reduced CA affinity .

Biological Activity

5-Amino-1,3,4-thiadiazole-2-sulfonamide (TDS) is a compound of significant interest due to its biological activities, particularly as an inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes. This article synthesizes findings from diverse studies to present a comprehensive overview of TDS's biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C2H4N4O2S2C_2H_4N_4O_2S_2. Its structure features a thiadiazole ring and a sulfonamide group, which are critical for its biological activity. The presence of these functional groups contributes to its inhibitory effects on carbonic anhydrase enzymes.

TDS primarily functions as an inhibitor of human carbonic anhydrase isoenzymes (hCA-I and hCA-II). Research indicates that TDS and its derivatives exhibit varying degrees of inhibition against these enzymes, which are involved in the regulation of pH and fluid balance in the body. The mechanism involves binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons.

In Vitro Studies

A study conducted by Kasimogullari et al. (2009) synthesized various derivatives of TDS and assessed their inhibitory effects on hCA-I and hCA-II. The results showed that the new derivatives had IC50 values ranging from 0.055 µM to 2.6 µM for hCA-II, indicating potent inhibition compared to the parent compound and acetazolamide (AAZ), a well-known CA inhibitor .

CompoundIC50 (µM) for hCA-IIC50 (µM) for hCA-II
TDS3.25 - 4.750.055 - 2.6
AAZ--

In Vivo Studies

In vivo experiments involving bile acid derivatives of TDS were performed on Sprague-Dawley rats. The study reported significant inhibition efficacy with p-values less than 0.001 for certain compounds, showcasing the potential therapeutic applications of TDS derivatives in conditions where CA activity is implicated .

Case Studies and Applications

  • Antiglaucoma Agents : Due to its CA inhibitory properties, TDS has been explored as a potential treatment for glaucoma, where reducing intraocular pressure is critical.
  • Diuretic Effects : The compound's ability to inhibit CA may also contribute to diuretic effects, making it relevant in treating conditions like hypertension.
  • Cancer Research : Emerging studies suggest that CA inhibitors like TDS may have anticancer properties by disrupting tumor microenvironments that rely on CA activity for growth and metastasis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-amino-1,3,4-thiadiazole-2-sulfonamide, and how can intermediates be characterized?

The compound is typically synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation or sulfonamide functionalization. Key steps include refluxing intermediates with reagents like ethanol and hydrochloric acid, followed by purification via vacuum concentration and extraction (e.g., ethyl acetate). Structural validation employs 1H NMR , IR spectroscopy , and elemental analysis , with purity assessed via TLC .

Q. What primary biological activities are associated with this compound?

The compound exhibits inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IV, and VII , with IC₅₀ values in the nanomolar to micromolar range. It also shows potential as an anticonvulsant and anticancer agent, linked to its sulfonamide moiety and thiadiazole core .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

Follow strict lab safety guidelines:

  • Store separately from organic/inorganic reagents, classified by hazard (e.g., sulfonamides under "sulfonic derivatives").
  • Prohibit eating, smoking, or unauthorized personnel in lab areas.
  • Use emergency equipment (eye wash stations, fire extinguishers) and maintain clean workspaces .

Advanced Research Questions

Q. How does the compound selectively inhibit carbonic anhydrase isoforms, and what structural insights support this?

X-ray crystallography reveals that the sulfonamide group coordinates with the zinc ion in the hCA active site, while the thiadiazole ring stabilizes hydrophobic interactions. Modifications at the 5-amino position (e.g., acridine or pyrazole substituents) enhance isoform specificity. For example, bulky groups improve selectivity for hCA II over hCA I .

Q. What methodologies resolve contradictions in inhibition data across studies?

Discrepancies in IC₅₀ values often arise from assay conditions (e.g., pH, temperature) or enzyme sources. Standardize protocols using:

  • Stopped-flow CO₂ hydration assays for kinetic analysis.
  • Recombinant isoforms (e.g., hCA II expressed in E. coli) to control enzyme purity.
  • Statistical validation via dose-response curves and Hill slope calculations .

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticonvulsant applications?

SAR strategies include:

  • Introducing arylidene or benzoyl groups at the 5-position to enhance blood-brain barrier penetration.
  • Replacing the thiadiazole sulfur with oxygen (oxadiazole analogs) to reduce toxicity while retaining activity.
  • Validating efficacy via maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents .

Q. What crystallographic techniques elucidate binding modes with therapeutic targets?

High-resolution X-ray diffraction (1.5–2.0 Å resolution) of hCA II co-crystallized with the compound identifies critical interactions:

  • Zinc coordination via the sulfonamide NH groups.
  • π-Stacking between the thiadiazole ring and Phe131/Val135 residues.
  • Solvent accessibility maps guide derivatization for improved binding .

Q. Methodological Considerations

Q. How should researchers design assays to evaluate anticancer activity?

Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with the following controls:

  • Positive control : Doxorubicin or cisplatin.
  • Negative control : Untreated cells + DMSO vehicle.
  • Measure IC₅₀ values at 48–72 hours and validate via apoptosis markers (e.g., caspase-3 activation) .

Q. What analytical techniques are critical for purity assessment?

  • HPLC-MS (≥95% purity, C18 column, acetonitrile/water gradient).
  • ¹³C NMR to confirm absence of disulfide byproducts.
  • Elemental analysis (deviation ≤0.4% for C, H, N, S) .

Q. Conflict Resolution & Best Practices

  • For inconsistent biological data, cross-validate using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity).
  • Use isotope-labeled analogs (e.g., ¹⁵N or ¹³C) for metabolic stability studies in pharmacokinetic profiling .

Properties

IUPAC Name

5-amino-1,3,4-thiadiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,3,5)(H2,4,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMVBPQOACUDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164324
Record name 5-Amino-1,3,4-thiadiazole-2-sulfonamide
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Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14949-00-9
Record name 5-Amino-1,3,4-thiadiazole-2-sulfonamide
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Synthesis routes and methods I

Procedure details

This is prepared by hydrolysis of the acetamide 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide (acetazolamide). A slurry of 0.2 mol of acetazolamide in 600 mL of methanol is treated with 60 mL 12N HCl. This mixture is heated with stirring to reflux for 6 hours. Reaction progress is monitored using liquid chromatography. If reaction is not completed after 6 hours, another 30 mL of 12N HCl is added, and the mixture held at reflux for 2 hours. Methanol is then removed under reduced pressure. Product is recovered after raising the pH of the suspension to 7 by addition of NaOH at 0.4° , followed by filtration. Yield is between 85 and 98% of theoretical with 99% purity. KI =40 nM.
Name
acetamide 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide
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0 (± 1) mol
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0.2 mol
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60 mL
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600 mL
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30 mL
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Synthesis routes and methods II

Procedure details

Acetazolamide (2.03 g, 9.13 mmol) was combined with 1N HCl (20 mL) and then heated at 100° C. The initial suspension became a clear solution within 3 h. After cooling to 0° C. the reaction mixture was carefully neutralized by the addition of solid KOH. Upon standing precipitates had formed and were collected by filtration. The solids were dried under high vacuum to afford 5-amino-[1,3,4]thiadiazole-2-sulfonic acid amide (1.2 g, 70%) as a colorless solid; 1H NMR (DMSO-d6): δ 8.06 (s, 2H), 7.82 (s, 2H). Acetazolamide (2.03 g, 9.13 mmol) was combined with 1N HCl (20 mL) and then heated at 100° C. The initial suspension became a clear solution within 3 h. After cooling to 0° C. A. The title compound was prepared from 5-amino-[1,3,4]thiadiazole-2-sulfonic acid amide in a manner similar to that described in Example 1D; 1H NMR (DMSO-d6): δ 8.09 (s, 2H), 7.82 (d, J=8 Hz, 1H), 7.73 (t, J=8 Hz, 1H), 7.63 (t, J=8 Hz, 1H), 7.32 (d, J=8 Hz, 1H), 6.74 (s, 1H), 1.98 (s, 3H), 1.67 (s, 3H); MS (ESI) m/z 446 [M+H]+.
Quantity
2.03 g
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20 mL
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Synthesis routes and methods III

Procedure details

22.2 gr of acetazolamide, was dissolved in 100 ml concentrated HCl solution (35%) and refluxed on a water bath (60° C.) for two hours.
Quantity
22.2 g
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100 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Amino-1,3,4-thiadiazole-2-sulfonamide
5-Amino-1,3,4-thiadiazole-2-sulfonamide
5-Amino-1,3,4-thiadiazole-2-sulfonamide
5-Amino-1,3,4-thiadiazole-2-sulfonamide
5-Amino-1,3,4-thiadiazole-2-sulfonamide
5-Amino-1,3,4-thiadiazole-2-sulfonamide

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